2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a methoxy group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide. Finally, the condensation of this intermediate with benzaldehyde under acidic conditions yields the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-bromo-2-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both bromo and methoxy groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H15BrN2O3 |
---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-bromo-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-15-9-13(17)7-8-14(15)22-11-16(20)19-18-10-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
ZJYOVTAPFPYOTA-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.